Cytotoxicity Profile of 4-Ethyl-N-Phenyl Terpyridine Against Hepatic and Lung Cancer Cell Lines
The uncoordinated ligand 4-EtN-Phtpy (a close analog of the target compound) demonstrates a distinct cytotoxicity profile compared to other 4′-substituted terpyridines against a panel of human cancer cell lines. This study provides a direct head-to-head comparison of the ligand's intrinsic biological activity, which is a critical factor for those developing metal-based anticancer agents, as the ligand's own toxicity can significantly influence the overall therapeutic index of the complex [1].
| Evidence Dimension | In vitro Cytotoxicity (IC50) |
|---|---|
| Target Compound Data | 4-EtN-Phtpy: 19.12 ± 1.39 μM (Hep-G2), 16.54 ± 1.61 μM (NCI-H460) |
| Comparator Or Baseline | 4-MeO-Phtpy (methoxy analog): 28.43 ± 0.39 μM (Hep-G2), 33.78 ± 1.76 μM (NCI-H460); 1-Pyr-Phtpy (pyrenyl analog): 19.47 ± 1.23 μM (Hep-G2), 17.43 ± 1.04 μM (NCI-H460) |
| Quantified Difference | 4-EtN-Phtpy is 1.49x and 2.04x more potent against Hep-G2 and NCI-H460 cells, respectively, than 4-MeO-Phtpy. Its potency against NCI-H460 cells is comparable to that of the larger, polyaromatic 1-Pyr-Phtpy analog. |
| Conditions | Human hepatocellular carcinoma (Hep-G2) and non-small cell lung cancer (NCI-H460) cell lines; 48-hour incubation; MTT assay. |
Why This Matters
This data demonstrates that the ethyl substituent confers a specific cytotoxicity profile that is superior to the methoxy derivative and comparable to a much larger, more complex analog, potentially offering a better balance of potency and molecular simplicity for drug development programs.
- [1] PMC6072480. Table 1: IC50 (μM) values of 4′-substituted-2,2′:6′,2′′-terpyridine, Ru1–Ru6, and cisplatin towards the five selected cell lines after incubation for 48 h. View Source
